

A Technical Guide to ^{13}C Labeled Tolu醛dehyde: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *o*-Tolu醛dehyde- ^{13}C 1 (carbonyl- ^{13}C)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of ^{13}C labeled tolu醛dehyde, a critical isotopically labeled compound for advanced research. While specific experimental data for the labeled compound is not extensively available in public literature, this document extrapolates from the well-documented properties of unlabeled tolu醛dehyde isomers (ortho-, meta-, and para-) and integrates the fundamental principles of carbon-13 isotope labeling. This guide is intended to serve as a foundational resource for researchers utilizing or considering the use of ^{13}C labeled tolu醛dehyde in their experimental designs.

Physical and Chemical Properties

The introduction of a ^{13}C isotope into the tolu醛dehyde molecule results in a negligible change to its bulk physical and chemical properties, such as boiling point, melting point, density, and solubility. The primary differences are the increased molecular weight and the distinct spectroscopic signatures, which are the basis for its utility in tracer studies. The properties of the unlabeled isomers are presented below as a close approximation for their ^{13}C labeled counterparts.

Table 1: Physical Properties of Tolu醛dehyde Isomers

| Property | o-Tolualdehyde | m-Tolualdehyde | p-Tolualdehyde |
|--|---------------------------------|---------------------------------|--|
| Molecular Formula | C ₈ H ₈ O | C ₈ H ₈ O | C ₈ H ₈ O |
| Molecular Weight (unlabeled) | 120.15 g/mol | 120.15 g/mol | 120.15 g/mol |
| Molecular Weight (¹³ C ₁ labeled) | ~121.15 g/mol | ~121.15 g/mol | ~121.15 g/mol |
| Appearance | - | - | Colorless to pale yellow liquid[1][2][3] |
| Boiling Point | - | - | 204-205 °C[2][4] |
| Density | - | - | 1.019 g/mL at 25 °C |
| Refractive Index | - | - | n ₂₀ /D 1.545 |
| Solubility in Water | - | - | 0.25 g/L at 25 °C |

Table 2: Spectroscopic Data of Tolualdehyde Isomers (¹³C NMR)

The key analytical difference for ¹³C labeled tolualdehyde is its ¹³C NMR spectrum. The position of the ¹³C label will determine which peak in the spectrum is significantly enhanced. The following table provides reference chemical shifts for the unlabeled isomers.

| Isomer | Carbon Atom | Chemical Shift (ppm) |
|--------------------------------------|----------------|----------------------|
| m-Tolualdehyde | Aldehyde (C=O) | ~192 |
| Aromatic C-1 (with CHO) | ~137 | |
| Aromatic C-3 (with CH ₃) | ~139 | |
| Other Aromatic C | ~129-135 | |
| Methyl (CH ₃) | ~21 | |
| p-Tolualdehyde | Aldehyde (C=O) | 191.74 |
| Aromatic C-1 (with CHO) | ~134 | |
| Aromatic C-4 (with CH ₃) | 145.43 | |
| Aromatic C-2, C-6 | 129.70 | |
| Aromatic C-3, C-5 | ~129.7 | |
| Methyl (CH ₃) | 21.91 | |
| o-Tolualdehyde | Aldehyde (C=O) | ~193 |
| Aromatic C-1 (with CHO) | ~134 | |
| Aromatic C-2 (with CH ₃) | ~139 | |
| Other Aromatic C | ~126-134 | |
| Methyl (CH ₃) | ~19 | |

Note: The exact chemical shifts can vary depending on the solvent and the specific spectrometer frequency used.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of ¹³C labeled tolualdehyde are not readily available. However, established methods for isotopic labeling and analysis of similar compounds can be adapted.

Synthesis of ¹³C Labeled Tolualdehyde

The synthesis of ^{13}C labeled tolualdehyde would typically involve the introduction of a ^{13}C labeled precursor at a key step. The specific precursor would depend on the desired labeling position (e.g., on the aldehyde carbon, the methyl group, or the aromatic ring).

A potential synthetic route for carbonyl- ^{13}C labeled tolualdehyde could involve the Grignard reaction of a tolualdehyde precursor with $^{13}\text{CO}_2$ followed by oxidation. For ring-labeled tolualdehyde, a common starting material would be a ^{13}C labeled benzene derivative.

General Workflow for Synthesis and Purification:



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Caption: General workflow for the synthesis and analysis of ^{13}C labeled tolualdehyde.

Analytical Methods

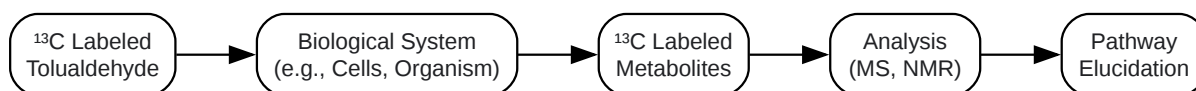
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^{13}C NMR is the primary method to confirm the position and extent of labeling. ^1H NMR will also show coupling to the adjacent ^{13}C nucleus, providing further structural confirmation.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and confirm the incorporation of the ^{13}C isotope. High-resolution mass spectrometry can be used to quantify the isotopic enrichment.

Applications in Research and Drug Development

^{13}C labeled compounds are invaluable tools in a variety of scientific disciplines. The non-radioactive nature of ^{13}C makes it a safe and stable tracer for in vitro and in vivo studies.

Metabolic Tracing

^{13}C labeled tolualdehyde can be used to trace the metabolic fate of the molecule in biological systems. By tracking the incorporation of the ^{13}C label into downstream metabolites, researchers can elucidate metabolic pathways and quantify metabolic fluxes.



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Caption: Workflow for metabolic tracing using ^{13}C labeled tolualdehyde.

Drug Metabolism and Pharmacokinetics (DMPK)

In drug development, ^{13}C labeled compounds are used to study how a drug is absorbed, distributed, metabolized, and excreted (ADME). Administering a ^{13}C labeled version of a drug candidate allows for precise tracking of the parent compound and its metabolites.

Mechanism of Action Studies

By incorporating a ^{13}C label, researchers can investigate the interaction of tolualdehyde or its derivatives with biological targets, such as enzymes or receptors. This can provide insights into the mechanism of action of a drug or the function of a biological pathway.

Conclusion

^{13}C labeled tolualdehyde is a powerful research tool with significant potential in metabolic studies, drug development, and mechanistic biochemistry. While specific physical and chemical data for the labeled compound is sparse, the properties of unlabeled tolualdehyde provide a reliable foundation for its use. The primary advantage of ^{13}C labeling lies in the ability to trace and quantify the molecule and its metabolites with high precision using modern analytical techniques like NMR and mass spectrometry. As research in metabolomics and drug discovery continues to advance, the application of specifically labeled compounds like ^{13}C tolualdehyde is expected to become increasingly vital.

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